
3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-B5-2NS) is a brominated phenol derivative with a unique chemical structure. It has been widely used in various scientific research applications, such as in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in the development of new drugs.
Applications De Recherche Scientifique
3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as in the synthesis of 2-N-substituted phenols, which are important intermediates in the synthesis of pharmaceuticals and other organic compounds. In addition, 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in the study of biochemical and physiological effects, such as its ability to inhibit cytochrome P450 enzymes. It has also been used in the development of new drugs, such as in the development of anti-cancer agents.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% is thought to interact with other proteins, such as those involved in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% are not yet fully understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to interact with other proteins, such as those involved in signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% in lab experiments include its availability, low cost, and ease of synthesis. In addition, it has been shown to inhibit the activity of cytochrome P450 enzymes, which is useful for studying the metabolism of drugs and other compounds. The main limitation of using 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% in lab experiments is that its mechanism of action is not yet fully understood, so its effects may be unpredictable.
Orientations Futures
For 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications. In addition, further research into its use in the synthesis of organic compounds and its potential as an anti-cancer agent may be beneficial. Finally, research into the potential side effects of 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% should be conducted to ensure its safety for use in lab experiments and in the development of new drugs.
Méthodes De Synthèse
The synthesis of 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% involves a multi-step process. The first step involves the reaction of 4-bromophenol with sodium sulfamate in the presence of sodium hydroxide to form 4-bromo-2-N-sulfamoylphenol. This is followed by the reaction of 4-bromo-2-N-sulfamoylphenol with dimethyl sulfate to form 3-bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%. The final product is then purified using column chromatography.
Propriétés
IUPAC Name |
2-(3-bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-16(2)20(18,19)14-6-4-3-5-13(14)10-7-11(15)9-12(17)8-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUQIKFIELYSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

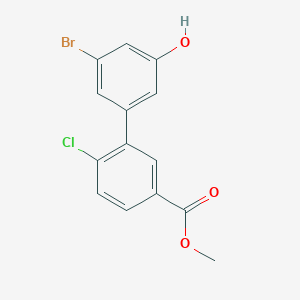

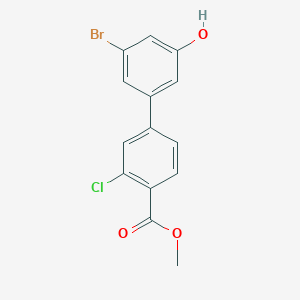
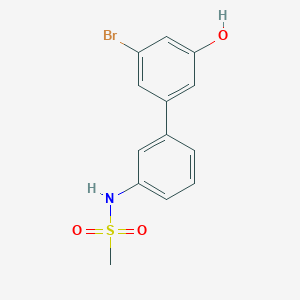
![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)
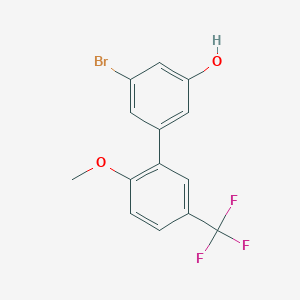
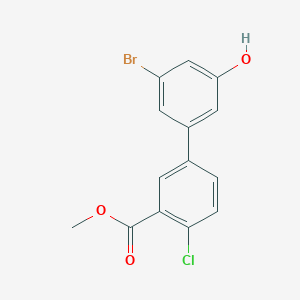
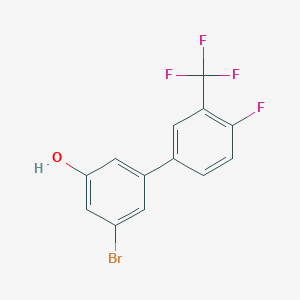



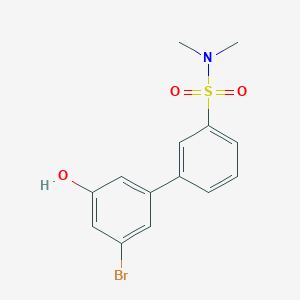
![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)
